Dimemorfan phosphate is a synthetic compound derived from morphinan and primarily used as a non-narcotic antitussive agent. It was first introduced in Japan in 1975 after extensive screening of morphinic derivatives. The compound is recognized for its effectiveness in suppressing cough without the addictive properties associated with traditional opioids, making it a valuable alternative in clinical settings .
Dimemorfan phosphate falls under the category of antitussive agents. It is classified as a morphinan derivative, sharing structural similarities with other compounds in this class but distinguished by its unique phosphate group, which enhances its pharmacological profile.
The synthesis of dimemorfan phosphate typically involves several key steps:
The industrial production method emphasizes mild reaction conditions, minimizing the use of hazardous reagents and focusing on common salt-forming reactions and recrystallization techniques to achieve high purity.
Dimemorfan phosphate has a complex molecular structure characterized by a morphinan backbone with specific substitutions that confer its pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 353.4 g/mol.
The compound's structural features include:
Dimemorfan phosphate can undergo various chemical reactions, including:
Reagents such as methyl bromide, sodium borohydride, and solvents like tetrahydrofuran are frequently employed in these reactions to ensure efficiency and safety.
Dimemorfan phosphate functions primarily as an antitussive agent through its action on central nervous system pathways that modulate cough reflexes. It acts on specific receptors to inhibit the cough reflex without producing sedation or addiction commonly associated with opioid-based cough suppressants.
The mechanism involves:
Data from toxicity studies indicate low toxicity levels, supporting its use in therapeutic applications without significant adverse effects.
Dimemorfan phosphate is primarily utilized in medical settings as an effective treatment for cough suppression. Its non-narcotic nature makes it suitable for patients who require relief from coughing without the risks associated with narcotic medications. Additionally, ongoing research explores its potential applications in other therapeutic areas due to its unique pharmacological properties .
Dimemorfan phosphate (chemical name: (4bS,8aS,9S)-3,11-dimethyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene phosphate) was first synthesized in the early 1970s through systematic screening of morphinan derivatives by Yamanouchi Pharmaceutical (now Astellas Pharma) [1] [4]. It was developed as a non-opioid antitussive to address the limitations of narcotic cough suppressants. The compound was introduced clinically in Japan in 1975 under brand names such as Astomin and Gentus [1] [9]. Early studies, primarily published in Japanese journals, highlighted its potent cough-suppressing effects without the dependency risks of codeine [1]. The discovery process focused on modifying the morphinan core structure to eliminate opioid receptor activity while retaining antitussive efficacy [4].
Dimemorfan phosphate belongs to the morphinan class of compounds, characterized by a tetracyclic ring system (Figure 1). Its chemical formula is C₁₈H₂₅N·H₃O₄P (molecular weight: 353.39 g/mol) and CAS registry number 36304-84-4 [4] [9]. The compound features a 3-methyl substitution instead of the 3-methoxy group in dextromethorphan, which critically reduces its affinity for NMDA receptors [4] [10].
Key structural analogues include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: